molecular formula C21H18F3N5O B13407086 3-[(4-(3-[6-(Trifluoromethyl)pyridin-3-YL]-1,2,4-oxadiazol-5-YL)piperidin-1-YL)methyl]benzonitrile

3-[(4-(3-[6-(Trifluoromethyl)pyridin-3-YL]-1,2,4-oxadiazol-5-YL)piperidin-1-YL)methyl]benzonitrile

Cat. No.: B13407086
M. Wt: 413.4 g/mol
InChI Key: QYCPHKGPNGFPQA-UHFFFAOYSA-N
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Description

3-[(4-(3-[6-(Trifluoromethyl)pyridin-3-YL]-1,2,4-oxadiazol-5-YL)piperidin-1-YL)methyl]benzonitrile is a complex organic compound featuring a trifluoromethyl group, a pyridine ring, an oxadiazole ring, a piperidine ring, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-(3-[6-(Trifluoromethyl)pyridin-3-YL]-1,2,4-oxadiazol-5-YL)piperidin-1-YL)methyl]benzonitrile typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the oxadiazole ring through a cyclization reaction of a hydrazide with a nitrile oxide. The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent. The piperidine ring is often constructed through a reductive amination reaction, and the final coupling with the benzonitrile moiety is achieved using a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-(3-[6-(Trifluoromethyl)pyridin-3-YL]-1,2,4-oxadiazol-5-YL)piperidin-1-YL)methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the trifluoromethyl and benzonitrile moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like trifluoromethyl iodide (CF₃I) and palladium catalysts are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[(4-(3-[6-(Trifluoromethyl)pyridin-3-YL]-1,2,4-oxadiazol-5-YL)piperidin-1-YL)methyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-(3-[6-(Trifluoromethyl)pyridin-3-YL]-1,2,4-oxadiazol-5-YL)piperidin-1-YL)methyl]benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-(3-[6-(Trifluoromethyl)pyridin-3-YL]-1,2,4-oxadiazol-5-YL)piperidin-1-YL)methyl]benzonitrile is unique due to its combination of multiple functional groups and rings, which confer distinct chemical and biological properties. This complexity allows for a wide range of applications and interactions that are not possible with simpler compounds.

Properties

Molecular Formula

C21H18F3N5O

Molecular Weight

413.4 g/mol

IUPAC Name

3-[[4-[3-[6-(trifluoromethyl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methyl]benzonitrile

InChI

InChI=1S/C21H18F3N5O/c22-21(23,24)18-5-4-17(12-26-18)19-27-20(30-28-19)16-6-8-29(9-7-16)13-15-3-1-2-14(10-15)11-25/h1-5,10,12,16H,6-9,13H2

InChI Key

QYCPHKGPNGFPQA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC(=NO2)C3=CN=C(C=C3)C(F)(F)F)CC4=CC(=CC=C4)C#N

Origin of Product

United States

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